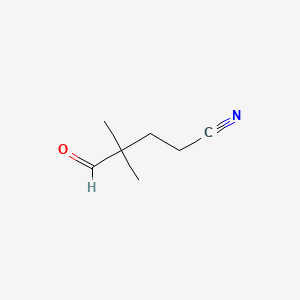

4,4-Dimethyl-5-oxopentanenitrile

Overview

Description

4,4-Dimethyl-5-oxopentanenitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a nitrile derivative characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on a pentane backbone with two methyl groups attached at the fourth carbon atom. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-5-oxopentanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the cyanide ion to the carbonyl group of the ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-oxopentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Intermediate in Pyrethroid Synthesis

One of the primary applications of 4,4-Dimethyl-5-oxopentanenitrile is as an intermediate in the synthesis of pyrethroids, which are widely used insecticides. It serves as a precursor to key intermediates like caronaldehyde acids, essential for developing various pyrethroid compounds.

Research has indicated that compounds related to this compound exhibit significant biological activities, particularly in inhibiting kinase enzymes. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. Studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth and inflammation .

Case Study: Kinase Inhibition

A study demonstrated that a compound structurally related to this compound showed promising results as a kinase inhibitor in mouse models. The compound exhibited a substantial reduction in tumor necrosis factor receptor (TNF-R) production when administered at specific dosages .

| Compound | Dosage (mg/kg) | TNF-R Inhibition (%) |

|---|---|---|

| Related Compound | 30 | 53% |

| Related Compound | 100 | 90% |

Potential in Medicinal Chemistry

The ability of this compound to inhibit kinases suggests its potential as a therapeutic agent for treating hyperproliferative diseases like cancer. Its derivatives have been investigated for their pharmacokinetic profiles and selectivity against various protein kinases, making them candidates for further clinical development .

Table 1: Synthesis Conditions for this compound

| Reactants | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Substituted phenylhydrazine + Pivaloylacetonitrile | Ethanol | Reflux | 86% |

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Effective against specific kinases involved in cancer |

| Anti-inflammatory Effects | Reduces TNF-R synthesis in vivo |

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

4,4-Dimethyl-3-oxopentanenitrile: Similar structure but with the ketone group at a different position.

4,4-Dimethyl-2-oxopentanenitrile: Another structural isomer with the ketone group at the second carbon atom.

Uniqueness

4,4-Dimethyl-5-oxopentanenitrile is unique due to the specific positioning of the nitrile and ketone groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Biological Activity

4,4-Dimethyl-5-oxopentanenitrile is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H11NO

- Molecular Weight : 141.17 g/mol

- CAS Number : 80231

The compound features a nitrile group and a ketone group, which contribute to its reactivity and potential interactions with biological targets. The presence of these functional groups suggests that it may engage in various biochemical pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : The structural components may facilitate binding to specific receptors, influencing various signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anti-inflammatory Potential : Related compounds have demonstrated anti-inflammatory effects, indicating that this compound may possess similar properties.

- Cytotoxicity : Initial findings suggest potential anticancer activity, with ongoing research into its cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Recent studies have synthesized derivatives of this compound to evaluate their biological activities. The following table summarizes some notable findings:

| Compound | Activity Type | Findings |

|---|---|---|

| 5-Hydroxy Derivative A | Antimicrobial | Effective against E. coli and S. aureus in vitro |

| 5-Hydroxy Derivative B | Anti-inflammatory | Reduced TNF-alpha production in macrophages |

| 5-Hydroxy Derivative C | Cytotoxic | Induced apoptosis in breast cancer cell lines |

These findings highlight the therapeutic potential of this compound and its derivatives.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well documented. However, it is known that similar compounds can be metabolized by cytochrome P450 enzymes, leading to the liberation of cyanide. This raises concerns regarding toxicity and necessitates further investigation into its safety profile.

Toxicological Considerations

Toxicological data indicate that inhalation or ingestion of this compound can lead to serious health effects. Symptoms similar to cyanide poisoning may occur with high exposure levels. Therefore, understanding the toxicological profile is crucial for evaluating its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 4,4-dimethyl-5-oxopentanenitrile with high yield and purity?

- Methodological Answer : A high-yield synthesis involves a Knoevenagel-type condensation. Combine isobutyraldehyde (41.6 mmol), acrylonitrile (52.0 mmol), and 1,2-diaminopropane (10.0 mmol) under anhydrous conditions. Heat to 60°C for 2 hours, followed by cooling, filtration, and methanol washing to isolate the product in 99% yield . Key factors include stoichiometric excess of acrylonitrile (1.25 equiv.) and controlled heating to minimize side reactions.

Q. Which analytical techniques are essential for confirming the structural identity and enantiomeric purity of this compound?

- Methodological Answer :

- TLC Analysis : Use Hexane/EtOAc (2:1) with a retention factor (Rf) of 0.38 for preliminary purity assessment .

- Chiral HPLC : Employ an AD-H column (250 × 4.6 mm) with n-heptane/isopropanol (70:30) at 1 mL/min. Retention times are 8.44 min (minor enantiomer) and 11.0 min (major enantiomer), enabling quantification of 91% enantiomeric excess (ee) .

- Optical Rotation : Measure [α]D20 = +55° (c = 0.8 in CHCl3) to corroborate ee values .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in a desiccator under inert atmosphere (N2/Ar) at 4°C. Avoid exposure to moisture, as the nitrile group may hydrolyze. Pre-purify via recrystallization (methanol wash) to remove residual reactants, as described in the synthesis protocol .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and optical rotation be resolved?

- Methodological Answer : Discrepancies may arise from impurities affecting polarimetry or column efficiency in HPLC. To resolve:

Reanalyze purity : Confirm absence of non-chiral impurities via TLC or GC-MS.

Cross-validate HPLC conditions : Ensure column integrity and mobile phase composition (e.g., n-heptane/isopropanol ratio) match literature protocols .

Calibrate polarimetry : Use a standard of known ee to verify instrument accuracy.

Q. What mechanistic insights govern the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : The reaction proceeds via base-catalyzed Knoevenagel condensation. 1,2-Diaminopropane acts as a bifunctional catalyst, deprotonating the aldehyde to form an enolate, which attacks acrylonitrile’s electrophilic β-carbon. Steric hindrance from the 4,4-dimethyl group favors a single diastereomer, though racemization may occur if heating exceeds 60°C. Kinetic control under mild conditions preserves stereochemical integrity .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Catalyst Loading : Increase 1,2-diaminopropane proportionally (e.g., 1.2 equiv.) to maintain reaction rate at larger scales.

- Temperature Gradients : Use gradual heating/cooling (±2°C/min) to avoid localized overheating, which promotes racemization.

- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. Data Contradiction and Analysis

Q. How should researchers address conflicting data in chiral purity assessments (e.g., HPLC vs. polarimetry)?

- Methodological Answer :

Statistical Analysis : Perform triplicate measurements for both methods to assess reproducibility.

Error Source Identification : Check for baseline noise in HPLC or solvent interactions in polarimetry (e.g., chloroform purity).

Third-Party Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguities .

Q. Tables for Key Data

Properties

IUPAC Name |

4,4-dimethyl-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJVKIURQSVEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210336 | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-61-0 | |

| Record name | 4,4-Dimethyl-5-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6140-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6140-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-4-methylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.